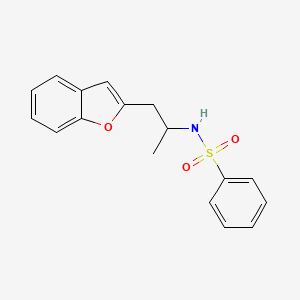

![molecular formula C16H18N2O4 B2813881 乙酸2-[[2-(1,2-二甲基吲哚-3-基)-2-氧代乙酰氨基]乙酸酯 CAS No. 130398-80-0](/img/structure/B2813881.png)

乙酸2-[[2-(1,2-二甲基吲哚-3-基)-2-氧代乙酰氨基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

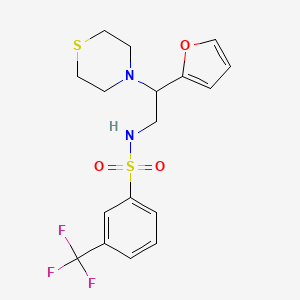

“Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate” is an organic compound. It’s part of the indole family, which are prominent in natural and non-natural products of biological and pharmaceutical importance . Indoles are often considered as a “privileged scaffold” within the drug discovery arena .

Synthesis Analysis

The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of “Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate” is determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate” include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .科学研究应用

抗肿瘤活性

已经合成并研究了 2-[[2-(1,2-二甲基吲哚-3-基)-2-氧代乙酰]氨基]乙酸乙酯在抑制癌细胞增殖中的潜力。具体来说,一种相关化合物 2-[(2-氨基-3-氰基-4-苯乙基-4H-萘并[1,2-b]吡喃-8-基)氧基]乙酸乙酯,表现出对某些癌细胞系的增殖有明显的抑制作用,突出了其在抗肿瘤应用中的潜力(Liu 等人,2018 年)。

通过计算化学获得的机理见解

该化合物的衍生物也一直是理论研究的主题,以了解其化学行为。例如,使用密度泛函理论 (DFT) 研究了衍生物 2-(甲基(对甲苯基)氨基)乙酸乙酯的 Csp(3)-H 官能化机理,提供了对相互作用途径和产生中间自由基潜力的宝贵见解(Zhou、Zhou 和 Jing,2017 年)。

杂环化学中的合成多功能性

该化合物衍生物(例如 2-(2-乙氧基-3,4-二氢-2H-吡喃-5-基)-2-氧代乙酸乙酯)的合成多功能性已在各种杂环化合物的化学选择性合成中得到展示。这些衍生物已被用于合成 2-氧代-2-(1-烷基/芳基-6-(氨基/乙氧基)-1,4,5,6-四氢吡啶-3-基)乙酸乙酯等化合物,产率从中等到良好,证明了该化合物在有机合成中的效用以及生成多种化学实体的潜力(Pretto 等人,2019 年)。

未来方向

The future directions for “Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate” could involve further exploration of its biological activities and potential applications in drug discovery . The combination of Fischer indole synthesis and indole N-alkylation is amenable to rapid generation of trisubstituted indole libraries , which could open up new possibilities for the development of novel pharmaceutical compounds.

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The interaction often involves the indole nucleus, which is a significant component of many biologically active compounds .

属性

IUPAC Name |

ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-4-22-13(19)9-17-16(21)15(20)14-10(2)18(3)12-8-6-5-7-11(12)14/h5-8H,4,9H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISMNRCVPVQHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

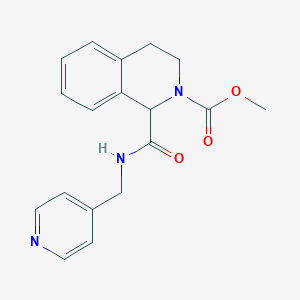

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)

![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)

![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)

![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)

![Tert-butyl 3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidine-1-carboxylate](/img/structure/B2813815.png)

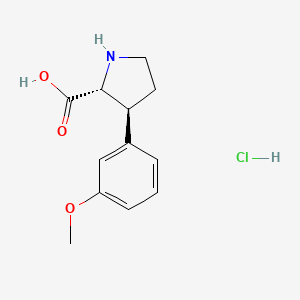

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2813817.png)

![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)